molecular formula C22H20N2O5 B2796025 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 871307-93-6

2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2796025
CAS No.: 871307-93-6
M. Wt: 392.411
InChI Key: BNUGKBGGRRLPNI-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is similar in structure to the compound you’re interested in. It has a molecular weight of 284.31 and is a solid at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For the related compound 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, it is known to be a solid at room temperature .

Scientific Research Applications

Biological and Pharmacological Properties

The compound is a part of a series of pyrazoline derivatives synthesized via microwave irradiation methods, showing promising in vivo anti-inflammatory and in vitro antibacterial activities. The compounds, including similar structures, have been characterized using various spectroscopic techniques and have exhibited significant potential as anti-inflammatory and antibacterial agents. The molecular docking results support their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Potential Therapeutic Applications

Derivatives of the compound have been synthesized and are recognized for their therapeutic properties, showing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The structure of these compounds has been fully characterized, providing a basis for their potential use in various therapeutic applications (Bonilla-Castañeda et al., 2022).

Antibacterial and Antifungal Activities

Compounds structurally related to 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. The results have shown moderate activity, suggesting potential use in treating infections caused by certain microbes (Joshi S.D. et al., 2010).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For the related compound 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, it has been classified with the signal word “Warning” and hazard statements H315-H319-H335 .

Future Directions

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)16-13-17(15-6-3-4-7-18(15)25)24(23-16)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGKBGGRRLPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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